molecular formula C21H21NO4 B15010238 4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15010238
M. Wt: 351.4 g/mol
InChI Key: MNLHVAGAKMURRB-UHFFFAOYSA-N
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Description

4-ACETYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, a methoxyphenyl group, and a phenylethyl group attached to a dihydropyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through multi-step organic reactions. One common synthetic route involves the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.

    Introduction of Functional Groups: The subsequent steps involve the introduction of the acetyl, hydroxy, methoxyphenyl, and phenylethyl groups. These steps may include reactions such as acetylation, hydroxylation, and aromatic substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

4-ACETYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ACETYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

    Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-ACETYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE: shares structural similarities with other pyrrolidinone derivatives, such as:

Uniqueness

The uniqueness of 4-ACETYL-3-HYDROXY-5-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-2-(4-methoxyphenyl)-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C21H21NO4/c1-14(23)18-19(16-8-10-17(26-2)11-9-16)22(21(25)20(18)24)13-12-15-6-4-3-5-7-15/h3-11,19,24H,12-13H2,1-2H3

InChI Key

MNLHVAGAKMURRB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC=C(C=C2)OC)CCC3=CC=CC=C3)O

Origin of Product

United States

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